![molecular formula C11H19BrO2 B13335901 4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
4-[(2-Bromocyclohexyl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Bromocyclohexyl)oxy]oxane is an organic compound with the molecular formula C₁₂H₂₁BrO₂ It is a brominated derivative of cyclohexane, featuring an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclohexyl)oxy]oxane typically involves the bromination of cyclohexane followed by the formation of the oxane ring. One common method includes:
Bromination: Cyclohexane is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromocyclohexane.
Oxane Formation: The 2-bromocyclohexane is then reacted with an appropriate oxane precursor under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-Bromocyclohexyl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Formation of various substituted cyclohexyl derivatives.
Oxidation: Formation of cyclohexanone or other oxidized products.
Reduction: Formation of cyclohexane derivatives without the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-[(2-Bromocyclohexyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-[(2-Bromocyclohexyl)oxy]oxane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The oxane ring provides structural stability and can engage in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-Chlorocyclohexyl)oxy]oxane
- 4-[(2-Fluorocyclohexyl)oxy]oxane
- 4-[(2-Iodocyclohexyl)oxy]oxane
Uniqueness
4-[(2-Bromocyclohexyl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Eigenschaften
Molekularformel |
C11H19BrO2 |
|---|---|
Molekulargewicht |
263.17 g/mol |
IUPAC-Name |
4-(2-bromocyclohexyl)oxyoxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2 |
InChI-Schlüssel |
WIOWPEQWUDGBCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)OC2CCOCC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


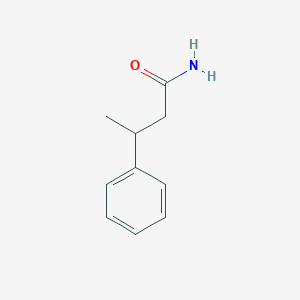
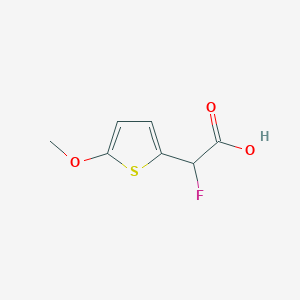
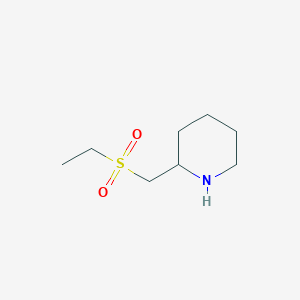
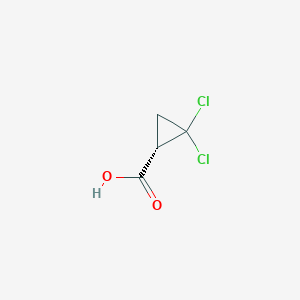
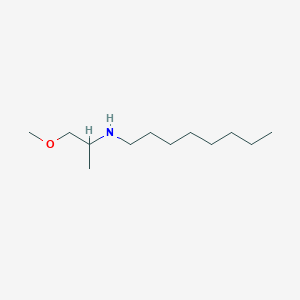
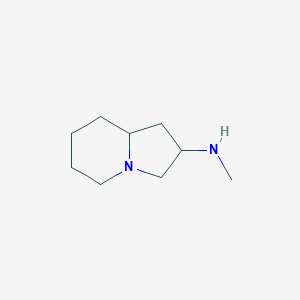
![tert-Butyl (3R,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13335841.png)
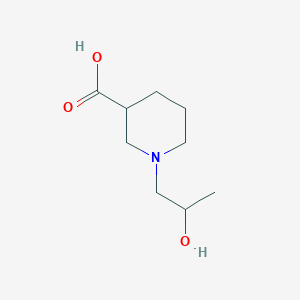
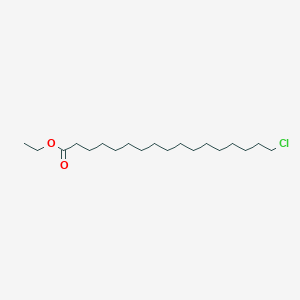
![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)
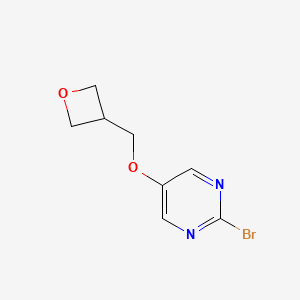
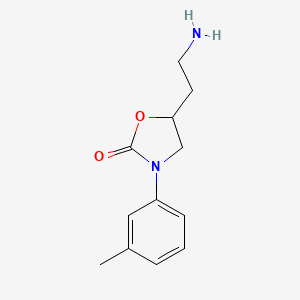
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
